3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide
Description
3-METHOXY-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a methoxy group, a pyridinyl group, and a benzamide structure
Properties
Molecular Formula |
C23H24N2O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-methoxy-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H24N2O2/c1-17(2)19-12-10-18(11-13-19)16-25(22-9-4-5-14-24-22)23(26)20-7-6-8-21(15-20)27-3/h4-15,17H,16H2,1-3H3 |
InChI Key |
ZZLDHQQXBIOMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 3-methoxybenzoic acid with 2-aminopyridine under specific conditions to form the benzamide structure. The reaction is often carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Solvent recovery and recycling are also employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide structure can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2).
Major Products
Oxidation: Formation of 3-hydroxy-N-{[4-(propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)benzamide.
Reduction: Formation of 3-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)benzylamine.
Substitution: Formation of 3-halogen-N-{[4-(propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)benzamide.
Scientific Research Applications
3-METHOXY-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)benzamide: Shares the benzamide and pyridinyl structure but lacks the methoxy and propan-2-yl groups.
3-Methoxybenzamide: Contains the methoxy and benzamide groups but lacks the pyridinyl and propan-2-yl groups.
N-{[4-(Propan-2-yl)phenyl]methyl}benzamide: Contains the propan-2-yl and benzamide groups but lacks the methoxy and pyridinyl groups.
Uniqueness
3-METHOXY-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the pyridinyl group allows for specific interactions with biological targets. The propan-2-yl group adds steric bulk, influencing the compound’s binding affinity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
